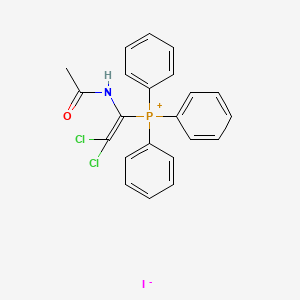

(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide

Description

“(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide” is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 1-acetamido-2,2-dichloroethenyl group and an iodide counterion. Its molecular formula is C₂₁H₂₀Cl₂INOP, with a molecular weight of approximately 527.07 g/mol (calculated). The compound is primarily utilized as a precursor in organic synthesis, exemplified by its role in generating sulfanide derivatives (e.g., [2-Methyl-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]-sulfanide) with high yields (91%) under optimized conditions . Key spectral data include IR absorption bands at 1437 cm⁻¹ and 1396 cm⁻¹, attributed to P–C stretching and functional group vibrations, and LCMS confirmation of the molecular ion peak ([M+H⁺]⁺ = 362.2) . Elemental analysis aligns closely with theoretical values (e.g., C: 69.96% observed vs. 69.79% calculated), indicating high purity .

Properties

CAS No. |

55630-04-1 |

|---|---|

Molecular Formula |

C22H19Cl2INOP |

Molecular Weight |

542.2 g/mol |

IUPAC Name |

(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide |

InChI |

InChI=1S/C22H18Cl2NOP.HI/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |

InChI Key |

PJZRSNUCJQONMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with 1-acetamido-2,2-dichlorovinyl chloride in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorovinyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield products with different functional groups replacing the dichlorovinyl group, while oxidation reactions can lead to the formation of oxidized derivatives .

Scientific Research Applications

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for facilitating efficient and selective transformations.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property enhances the efficiency of various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium salts with triphenylphosphonium cores exhibit diverse chemical and biological properties depending on substituents and counterions. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Reactivity and Stability

- Electrophilicity : The dichloroethenyl group in the target compound enhances electrophilicity compared to phenacyl- or fluorobenzyl-substituted analogs, facilitating nucleophilic attacks in synthetic pathways .

- Solubility : The iodide counterion improves solubility in polar aprotic solvents relative to chloride analogs, though phenacyl derivatives may exhibit lower solubility due to aromatic bulk .

- Stability : Dichloro and acetamido substituents may confer hydrolytic sensitivity compared to FBnTP, which is stabilized by fluorine’s electronegativity for in vivo applications .

Key Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Table 2: Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.